molecular formula C23H41N5O5S B15188167 Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)- CAS No. 1064056-71-8

Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)-

Cat. No.: B15188167
CAS No.: 1064056-71-8
M. Wt: 499.7 g/mol
InChI Key: DLXRBKOFKLIUOI-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-(14-((4-(1,2,5,6-tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl)oxy)-3,6,9,12-tetraoxatetradec-1-yl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Methyl Group: Methylation of the piperazine core can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Tetraoxatetradecyl Chain: This step involves the reaction of the piperazine derivative with a suitable tetraoxatetradecyl halide under basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a thioamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.

    Reduction: Reduction reactions may target the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound may be investigated for their potential use as drugs. This includes studies on their efficacy, safety, and pharmacokinetics.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as 1-methylpiperazine, 1-ethylpiperazine.

    Thiadiazole Derivatives: Compounds such as 1,2,5-thiadiazole, 1,3,4-thiadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of a piperazine core with a thiadiazole ring and a tetraoxatetradecyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1064056-71-8

Molecular Formula

C23H41N5O5S

Molecular Weight

499.7 g/mol

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-4-[2-[2-[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,2,5-thiadiazole

InChI

InChI=1S/C23H41N5O5S/c1-26-6-8-28(9-7-26)10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-23-22(24-34-25-23)21-4-3-5-27(2)20-21/h4H,3,5-20H2,1-2H3

InChI Key

DLXRBKOFKLIUOI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOCCOCCOCCOCCOC2=NSN=C2C3=CCCN(C3)C

Origin of Product

United States

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